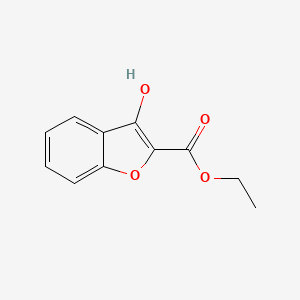

Ethyl 3-hydroxybenzofuran-2-carboxylate

Description

Ethyl 3-hydroxybenzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core substituted with a hydroxyl group at position 3 and an ethyl carboxylate ester at position 2. This structure confers unique physicochemical properties and biological activity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its synthesis typically involves cyclization reactions, as demonstrated in the preparation of related benzofuran derivatives (e.g., ultrasonic-assisted condensation of salicylaldehydes and bromomethylquinoxaline precursors) .

Properties

IUPAC Name |

ethyl 3-hydroxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMVMKXUQAQMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

In the field of chemistry, Ethyl 3-hydroxybenzofuran-2-carboxylate serves as an important intermediate for synthesizing more complex benzofuran derivatives. Its ability to undergo various transformations makes it a valuable building block in organic synthesis.

Biology

The compound is utilized in biological research to study enzyme interactions and metabolic pathways involving benzofuran compounds. It has been observed to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics. This interaction can lead to the formation of metabolites that may have distinct biological activities.

Medicine

This compound has demonstrated potential as an antimicrobial agent. A study highlighted its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics . Additionally, benzofuran derivatives are being explored for their anticancer properties, showcasing the compound's relevance in cancer research .

Antimicrobial Activity

A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and screened them for antimicrobial activity against Mycobacterium tuberculosis. Among these derivatives, one exhibited an MIC value of 3.12 μg/mL, indicating strong activity against the pathogen while maintaining low cytotoxicity .

Anti-inflammatory Properties

Research has also indicated that this compound derivatives exhibit anti-inflammatory effects. Compounds synthesized from this base structure showed significant anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . This suggests potential applications in developing new anti-inflammatory medications.

Data Tables

| Study | Compound Tested | MIC (μg/mL) | Activity |

|---|---|---|---|

| Yempala et al. | Benzofuran derivative | 3.12 | Antimicrobial against M. tuberculosis |

| Manna & Agrawal | Benzofuran derivatives | <10 | Antibacterial against E. coli, S. aureus |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Ethyl 3-hydroxybenzofuran-2-carboxylate belongs to a broader class of benzofuran-2-carboxylate esters. Key structural analogs and their distinguishing features are summarized below:

Key Trends :

- Hydroxyl or acetyloxy groups at C3/C5 enhance polarity or metabolic stability, respectively.

- Halogenation (e.g., Br, Cl) increases molecular weight and influences electronic properties .

- Alkyl/aryl ethers (e.g., propargyloxy, phenoxy) modify steric and electronic profiles .

Key Observations :

- Ultrasonic methods improve reaction efficiency for cyclization .

- Transition-metal catalysis (e.g., Cu(OTf)₂) enables stereoselective synthesis of dihydrobenzofurans .

Physicochemical Properties

The hydroxyl and carboxylate groups dominate the compound’s behavior:

- Solubility: Higher aqueous solubility compared to non-hydroxylated analogs (e.g., ethyl 3-methylbenzofuran-2-carboxylate) due to hydrogen bonding .

- Stability: Susceptible to ester hydrolysis under basic conditions, as seen in saponification steps for quinoxaline derivatives .

- Molecular Weight : Lower molecular weight (206.19 g/mol) than halogenated analogs (e.g., 415.30 g/mol for brominated derivative) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.